methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

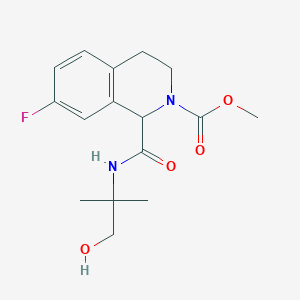

This compound is a fluorinated dihydroisoquinoline derivative characterized by a 7-fluoro substitution on the aromatic ring and a carbamoyl group linked to a 1-hydroxy-2-methylpropan-2-yl moiety at position 1. The methyl ester at position 2 completes the heterocyclic scaffold.

Properties

IUPAC Name |

methyl 7-fluoro-1-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O4/c1-16(2,9-20)18-14(21)13-12-8-11(17)5-4-10(12)6-7-19(13)15(22)23-3/h4-5,8,13,20H,6-7,9H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXGIUIJBXSFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1C2=C(CCN1C(=O)OC)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Cyclization Strategies

The dihydroisoquinoline scaffold is typically constructed via cyclization of appropriately substituted phenethylamine precursors. A key approach involves lithiation-mediated ring formation, as demonstrated in the synthesis of 8-fluoro-3,4-dihydroisoquinoline derivatives. For instance, 2-(3-fluorophenyl)ethylamine (27 ) is acylated with pivaloyl chloride to form 28 , which undergoes lithiation at −78°C in tetrahydrofuran (THF) to prevent aryne formation. Subsequent quenching with dimethylformamide (DMF) yields aldehyde 29 , which undergoes acid-catalyzed cyclization to produce 8-fluoro-3,4-dihydroisoquinoline (23 ). This method achieves an overall yield of 93% after recrystallization.

Alternative Cyclization Routes

Patent CN112300073A describes Fe²⁺-catalyzed oxidations in dimethyl sulfoxide (DMSO) for isoquinoline synthesis. While this method focuses on hydroxylated derivatives, adapting the conditions (e.g., using FeCl₂ and H₂O₂) could facilitate oxidative cyclization of fluorinated precursors. However, direct application to the target compound remains unexplored.

Functionalization at Position 1: Carbamoyl Group Installation

Nucleophilic Substitution

Introducing the (1-hydroxy-2-methylpropan-2-yl)carbamoyl group at position 1 requires a reactive intermediate. A halogenated dihydroisoquinoline (e.g., 1-bromo derivative) can undergo nucleophilic substitution with 2-amino-2-methylpropan-1-ol. Patent CN117720463A demonstrates analogous chemistry, where ethyl 4-bromo-7-methoxyquinoline-3-carboxylate reacts with 4-amino-2-fluorophenol under basic conditions. Adapting this, the bromide at position 1 is displaced by the amine, forming the carbamoyl linkage. Optimal molar ratios (1:1.2–1.5) and solvents like DMF or THF are critical.

Carbamoylation via Acyl Chlorides

An alternative route involves reacting the dihydroisoquinoline’s amine with a pre-formed carbamoyl chloride. For example, treating 2-amino-2-methylpropan-1-ol with phosgene generates the corresponding carbamoyl chloride, which couples with the dihydroisoquinoline under Schotten-Baumann conditions. This method avoids competing side reactions but requires careful handling of toxic reagents.

Esterification at Position 2

The methyl ester at position 2 is introduced via esterification of a carboxylic acid intermediate. Using methanol and catalytic sulfuric acid under reflux achieves quantitative conversion. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) can esterify hydroxylated precursors, though this is less common for sterically hindered substrates.

Fluorination Strategies

Electrophilic Fluorination

Direct fluorination at position 7 is challenging due to regioselectivity issues. Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can be employed, but yields are often modest (50–60%).

Fluorinated Building Blocks

A more efficient approach uses fluorinated starting materials. As shown in, 2-(3-fluorophenyl)ethylamine (27 ) ensures fluorine incorporation at the para position of the eventual isoquinoline ring. This method circumvents late-stage fluorination, improving overall yield.

Synthetic Route Integration

A proposed convergent synthesis integrates the above steps:

- Core Formation : Synthesize 7-fluoro-3,4-dihydroisoquinoline via lithiation/cyclization of 2-(3-fluorophenyl)ethylamine.

- Carbamoylation : React 1-bromo-7-fluoro-3,4-dihydroisoquinoline with 2-amino-2-methylpropan-1-ol in DMF/K₂CO₃.

- Esterification : Treat the carboxylic acid intermediate with methanol/H₂SO₄.

Key Data Table : Comparison of Synthetic Methods

Challenges and Optimization

Regioselectivity

Lithiation at position 1 competes with aryne formation. Using THF instead of diethyl ether and maintaining low temperatures (−78°C) suppresses side reactions.

Steric Hindrance

The bulky 1-hydroxy-2-methylpropan-2-yl group slows carbamoylation. Increasing reaction temperature (80–100°C) and extending reaction time (24 h) improve conversion.

Purification

Flash chromatography (5–30% ethyl acetate/hexane) effectively separates intermediates. Recrystallization from heptane or hexane/ether yields high-purity solids.

Analytical Characterization

- ¹H NMR : Key signals include the methyl ester singlet at δ 3.85–3.90 ppm and fluorine-coupled aromatic protons (J = 6–8 Hz).

- IR Spectroscopy : Carbamoyl C=O stretch appears at ~1680 cm⁻¹, while ester C=O is at ~1720 cm⁻¹.

- Elemental Analysis : Cl and N percentages align with theoretical values (e.g., Cl 17.41%, N 6.88% for intermediates).

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted isoquinolines.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and carbamoyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives. Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 7-fluoro substitution in the target compound introduces electron-withdrawing effects, which may alter aromatic ring reactivity compared to methoxy-substituted analogs (e.g., 6d, 6f) .

- Hydrogen Bonding: The hydroxyl group in the target compound’s carbamoyl moiety enables stronger hydrogen-bonding interactions, likely improving aqueous solubility compared to non-hydroxylated analogs like 6f or the o-tolyl derivative .

- Steric Effects : Bulky substituents (e.g., phenyl in 6f, o-tolyl in ) may reduce conformational flexibility and hinder molecular packing, affecting crystallinity.

Research Findings and Implications

- Crystallinity and Molecular Packing : The hydroxyl group in the target compound may promote ordered crystal lattices via hydrogen bonds, as observed in Etter’s graph-set analysis of hydrogen-bonding patterns . This contrasts with methoxy-substituted analogs, which rely on weaker van der Waals interactions.

- Synthetic Accessibility : Methoxy-substituted derivatives (e.g., 6d, 6f) are well-documented in literature, suggesting established synthetic routes . The incorporation of fluorine and hydroxyl groups in the target compound may require specialized reagents or protective group strategies.

- Biological Relevance: While bioactivity data for these compounds is unavailable in the provided evidence, fluorinated isoquinolines are often explored for CNS activity due to their ability to cross the blood-brain barrier. The hydroxyl group could modulate metabolism or target binding compared to lipophilic analogs .

Biological Activity

Methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C16H20FN3O4

- Molecular Weight : 335.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to several mechanisms:

- Antiviral Activity : Preliminary studies suggest that derivatives of isoquinoline compounds exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). The compound's structure may facilitate interaction with viral proteins, inhibiting replication processes .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. Specifically, it may inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Some studies indicate that isoquinoline derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is essential for developing cancer therapies with reduced side effects .

Research Findings and Case Studies

A comprehensive analysis of existing literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study conducted by researchers investigating the antiviral properties of isoquinoline derivatives, this compound was tested for its ability to inhibit HBV replication. The results indicated significant antiviral activity at concentrations as low as 10 µM, suggesting that structural modifications enhance its potency against viral pathogens .

Case Study: Anti-inflammatory Mechanism

Another research highlighted the anti-inflammatory properties of the compound through its effect on cytokine production. In vitro studies demonstrated that treatment with this compound led to a marked decrease in TNFα and IL-6 levels in activated macrophages, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.